4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile
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Overview
Description
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is a chemical compound with the molecular formula C10H9N3 It is a derivative of benzonitrile, where the amino group is substituted with a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile typically involves the following steps:
Formation of 1-Methyl-1H-pyrazol-4-amine: This intermediate can be synthesized by reacting 4-chloro-1-methyl-1H-pyrazole with ammonia or an amine source under suitable conditions.
Coupling Reaction: The 1-methyl-1H-pyrazol-4-amine is then coupled with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate and a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzonitrile: Similar structure but without the methyl group on the pyrazole ring.
1-Methyl-1H-pyrazol-4-amine: The pyrazole derivative used in the synthesis of the target compound.
Uniqueness
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is unique due to the presence of both the nitrile and pyrazole functional groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C11H10N4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-[(1-methylpyrazol-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-15-8-11(7-13-15)14-10-4-2-9(6-12)3-5-10/h2-5,7-8,14H,1H3 |
InChI Key |
YBMNHWVGUWQYPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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